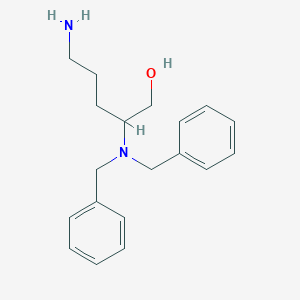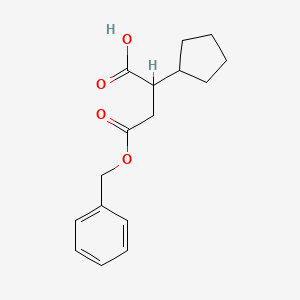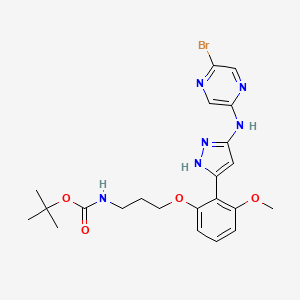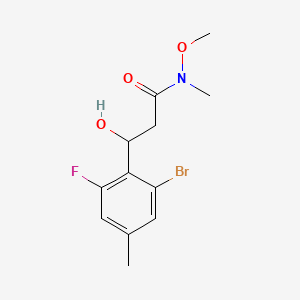
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclobutoxy group and a fluorophenyl group, making it a unique and valuable reagent in various chemical processes.
准备方法
The synthesis of 2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclobutoxy-2-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
化学反应分析
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters with various nucleophiles. The boronic acid moiety can interact with hydroxyl groups, amines, and other nucleophiles to form stable boronate esters. This interaction is crucial in many of its applications, such as in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
相似化合物的比较
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the cyclobutoxy and fluorophenyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar in having a fluorophenyl group but lacks the cyclobutoxy group, affecting its reactivity and applications.
Cyclobutylboronic acid: Contains a cyclobutyl group but lacks the fluorophenyl group, limiting its use in specific synthetic applications.
The unique combination of the cyclobutoxy and fluorophenyl groups in this compound enhances its reactivity and makes it a valuable reagent in various chemical processes.
属性
分子式 |
C16H22BFO3 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC 名称 |
2-(4-cyclobutyloxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-8-12(10-14(13)18)19-11-6-5-7-11/h8-11H,5-7H2,1-4H3 |
InChI 键 |
URIHCLJWKSISJL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3CCC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


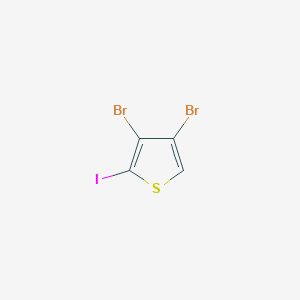
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
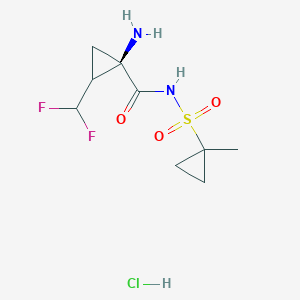

![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
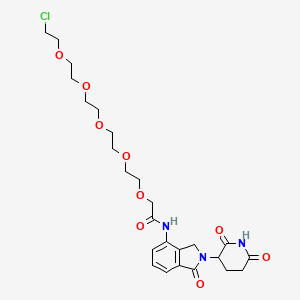
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
